1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro-
Overview
Description
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- is a cyclic dione compound known for its unique structure and chemical properties. It is often used as an intermediate in various chemical reactions and has applications in different fields of scientific research. The compound is characterized by its molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with hard nucleophiles, involving the initial attack of the nucleophile onto the carbonyl group, followed by a re-attack of the oxygen on the incoming group .
Result of Action
The compound 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- has been found to exhibit antioxidant activity . It’s suggested that it inhibits radiation-induced lipid peroxidation, indicating it may act as a radioprotector . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- can be synthesized through the Diels-Alder reaction of cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving the use of specialized equipment and catalysts to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation and the specific conditions.
Reduction: 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene is a notable product.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research has explored its cardiovascular activity and potential as a radio-protector.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol diacetate
- 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,4-Methanonaphthalene-5,8-dione, 1,4-dihydro- is unique due to its specific structure and the presence of dione groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential antioxidant properties make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCGZUEVNVCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=C2C(=O)C=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522057 | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-72-7 | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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